molecular formula C15H22ClNO2 B2895975 2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride CAS No. 2445786-45-6

2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride

Cat. No.: B2895975
CAS No.: 2445786-45-6
M. Wt: 283.8
InChI Key: PUGXUWPCVAVGCW-UHFFFAOYSA-N
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Description

2-(3,6-Dimethoxy-4-tricyclo[62102,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride is a complex organic compound characterized by its intricate tricyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tricyclic core structure. One common approach is the Diels-Alder reaction, which forms the tricyclic framework. Subsequent steps may include methylation to introduce methoxy groups and amination to add the ethanamine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different alkylated or aminated derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the synthesis of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • Tricyclo[6.2.1.02,7]undeca-4-ene: A closely related compound with a similar tricyclic structure but lacking the methoxy and amine groups.

  • Methyl 3,6-dioxotricyclo[6.2.1.02,7]undeca-4,9-diene-2-carboxylate: Another derivative with different functional groups.

Uniqueness: 2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride is unique due to its combination of methoxy groups and the ethanamine moiety, which can impart different chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-(3,6-dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-17-12-8-11(5-6-16)15(18-2)14-10-4-3-9(7-10)13(12)14;/h8-10H,3-7,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXUWPCVAVGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3CCC(C3)C2=C(C(=C1)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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